Bisindolylmaleimide I
Description
Historical Context and Discovery of Bisindolylmaleimides (BIMs)
The journey to understanding Bisindolylmaleimide I begins with the broader class of compounds to which it belongs: the bisindolylmaleimides (BIMs). These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
The origins of the bisindolylmaleimide structural motif are found in nature. mdpi.com The parent compound of this class, Arcyriarubin A (also known as Bisindolylmaleimide IV), was first isolated in 1980 by Steglich and his team from the fruiting bodies of Myxomycetes, or slime molds, specifically Arcyria denudate. encyclopedia.pubnih.gov Arcyriarubins are pigments that contain two indole (B1671886) moieties connected by a maleimide (B117702) core. rsc.org These natural products were found to exhibit moderate cytotoxic, antifungal, and kinase inhibition activities. rsc.org The discovery of Arcyriarubin A as a sub-micromolar inhibitor of Protein Kinase C (PKC) sparked further investigation into this class of compounds. encyclopedia.pubnih.gov
Bisindolylmaleimides are biosynthetically and structurally related to the indolocarbazole family of natural products. nih.govpsu.edu BIMs are often the direct synthetic precursors for creating indolocarbazoles. nih.govmdpi.comencyclopedia.pub The key structural difference is that BIMs lack the central bond that connects the two indole aromatic units, a feature that defines the rigid, planar structure of indolocarbazoles. mdpi.comencyclopedia.pubresearchgate.net This structural flexibility makes the bisindolylmaleimide scaffold more "drug-like" and provides an opportunity to generate novel derivatives with unique biological profiles. nih.govmdpi.com
Following the initial discovery of PKC inhibition by the natural product Arcyriarubin A, scientific interest shifted towards synthetic derivatives to improve potency and selectivity. encyclopedia.pub In 1991, a study by Toullec et al. described a series of aminoalkyl bisindolylmaleimides, including the compound that would become known as this compound, as potent and selective inhibitors of Protein Kinase C. nih.gov These synthetic efforts led to the development of compounds that were highly selective for PKC over other protein kinases, establishing BIMs as a critical class of kinase inhibitors. encyclopedia.pubnih.gov
Chemical Nomenclature and Identification of this compound (GF109203X / Go 6850)
This compound is known by several names in scientific literature and commercial catalogs, which can be a source of confusion. Its most common synonyms are GF 109203X and Go 6850. nih.govcaymanchem.comtocris.comtargetmol.com The compound is structurally similar to the non-selective kinase inhibitor staurosporine. sigmaaldrich.com
| Identifier | Value |
| Primary Name | This compound |
| Synonym(s) | GF 109203X, Go 6850, BIM I |
| CAS Number | 133052-90-1 |
| Molecular Formula | C₂₅H₂₄N₄O₂ |
| Molecular Weight | 412.48 g/mol |
| Formal Name | 3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione |
Data sourced from references caymanchem.comtocris.comtargetmol.comsigmaaldrich.com.
Significance of this compound as a Reference Compound in Bioassays
Due to its well-characterized activity, this compound (as GF 109203X or Go 6850) has become a standard reference compound in numerous bioassays, particularly those involving protein kinase inhibition. encyclopedia.pubnih.govnih.gov Its utility stems from its high potency and, crucially, its selectivity.
BIM-I is a competitive inhibitor with respect to ATP for the PKC active site. nih.govcaymanchem.com It demonstrates significant selectivity for various PKC isozymes while having a much lower affinity for other kinases like Protein Kinase A (PKA). nih.govrndsystems.commerckmillipore.com For example, it inhibits several PKC isoforms (α, βI, βII, γ) with IC₅₀ values in the low nanomolar range, while its IC₅₀ for PKA is in the micromolar range, indicating a selectivity of over 100-fold. merckmillipore.commedchemexpress.comselleckchem.com
This selectivity makes BIM-I an invaluable chemical probe for researchers aiming to elucidate the specific roles of PKC in complex cellular signaling cascades. selleckchem.com It is frequently used as a benchmark or positive control to validate assay performance and to characterize the activity of new, unknown compounds. nih.govnih.gov Studies have used BIM-I to differentiate between the quiescent and activated states of PKC, further cementing its role as a sophisticated tool for biochemical investigation. plos.org
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| PKCα | 8.4 - 20 | rndsystems.commedchemexpress.comselleckchem.com |
| PKCβI | 17 - 18 | rndsystems.commedchemexpress.comselleckchem.com |
| PKCβII | 16 | medchemexpress.comselleckchem.com |
| PKCγ | 20 | medchemexpress.comselleckchem.com |
| PKCδ | 210 | rndsystems.com |
| PKCε | 132 | rndsystems.com |
| PKCζ | 5800 | rndsystems.com |
| PKA | >2000 | rndsystems.commerckmillipore.com |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values can vary based on assay conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-90-1 | |
| Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6850 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Bisindolylmaleimide I and Derivatives
Overview of Synthetic Approaches for Bisindolylmaleimides
The construction of the bisindolylmaleimide core can be broadly categorized into two main strategies: those that involve the substitution of a pre-existing maleimide (B117702) ring and those that form the maleimide ring in the final steps of the synthesis. mdpi.com Early methods often relied on the reaction of an activated indole (B1671886) species with a 2,3-dihalomaleimide. mdpi.com Subsequent developments have led to more versatile and higher-yielding methods, including Perkin-type condensations and palladium-catalyzed cross-coupling reactions. mdpi.comunam.mxnih.gov These newer approaches offer advantages in terms of functional group tolerance and the ability to synthesize unsymmetrical derivatives. unam.mx
Classical and Modified Synthesis Routes
Several key synthetic routes have been established for the preparation of Bisindolylmaleimide I and its derivatives. These methods have evolved to improve yields, accommodate a wider range of functional groups, and simplify reaction procedures.
Indolylmagnesium Bromide and 2,3-Dihalomaleimide Method
One of the most widely utilized methods for preparing bisindolylmaleimides involves the reaction of an indolylmagnesium bromide with a 2,3-dihalomaleimide. unam.mx This approach, first described by Steglich and colleagues in 1980, activates the C-3 position of the indole for nucleophilic attack on the dihalomaleimide. mdpi.com For the synthesis of symmetrical bisindolylmaleimides, such as arcyriarubin A, this method can be quite efficient. unam.mx For instance, the reaction of indolylmagnesium bromide with 2,3-dichloromaleic anhydride (B1165640) can produce the symmetrical product in a two-step process. unam.mx
However, the synthesis of unsymmetrical bisindolylmaleimides using this route is more complex, often requiring a multi-step sequence that includes protection and deprotection steps. unam.mx The reactivity of the Grignard reagent also necessitates careful control of reaction conditions. Researchers have found that the choice of solvent is critical, with a mixture of toluene, ether, and THF being identified as optimal. mdpi.com Furthermore, dichloromaleimides have been shown to have comparable reactivity to their dibromo counterparts, offering a more economical option. mdpi.com
| Reactants | Product | Yield | Reference |
| Indolylmagnesium bromide, N-methyl-2,3-dibromomaleimide | N-methyl bisindolylmaleimide | 60% | mdpi.com |
| Indolylmagnesium bromide, 2,3-dichloromaleic anhydride | Arcyriarubin A | 44% (2 steps) | unam.mx |
| Substituted indole Grignard, Boc-protected dihalomaleimide | Boc-protected unsymmetrical bisindolylmaleimide | 85% | mdpi.com |
Reaction of Indole Oxoacetyl Chlorides with Acetimidates
A significant advancement in the synthesis of bisindolylmaleimides was the development of a method that avoids the need for a pre-formed maleimide ring. In 1993, Bit and coworkers introduced a new coupling reaction involving the reaction of indole oxoacetyl chlorides with acetimidates. mdpi.comresearchgate.net This approach provides direct access to the bisindolylmaleimide system. mdpi.com
The reaction proceeds by treating an indole-3-oxoacetyl chloride with an indole-3-carboximidate in the presence of an excess of a base like triethylamine. mdpi.comresearchgate.net This initially forms a hydroxypyrrolone intermediate, which upon treatment with an acid such as p-toluenesulfonic acid, undergoes dehydration and hydrolysis to yield the desired maleimide. mdpi.comresearchgate.net A key advantage of this route is its tolerance for an unprotected indole nitrogen on the imidate component and it can provide higher yields compared to some earlier methods. mdpi.com
Faul's Modified Route: Indole-3-oxoacetyl Chloride with Acetamide (B32628)
In 1998, Faul and colleagues described a highly efficient modification for the synthesis of bisindolylmaleimides that involves the condensation of an indole-3-oxoacetyl chloride with an acetamide. mdpi.comnih.gov In this Perkin-type condensation, an indole is first treated with oxalyl chloride to generate the indole-3-oxoacetyl chloride in situ. This reactive intermediate is then treated with sodium methoxide (B1231860) to form the corresponding oxoacetate ester. nih.gov The ester is subsequently condensed with an acetamide in the presence of a strong base like potassium tert-butoxide in THF to form the bisindolylmaleimide. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |
| Indole-3-oxoacetate ester | Indole-3-acetamide (B105759) | Potassium tert-butoxide | THF | 84-100% | unam.mxnih.gov |
| Indole-3-oxoacetyl chloride | Indole-3-acetamide | Potassium tert-butoxide | THF | 68% | mdpi.com |
Condensation of Indole-3-acetamides and Methyl Indole-3-glyoxylates
A highly efficient and general method for preparing both symmetrical and unsymmetrical bisindolylmaleimides involves the condensation of indole-3-acetamides with methyl indole-3-glyoxylates. unam.mx This method, also developed by Faul and coworkers, utilizes a 1.0 M solution of potassium tert-butoxide in THF as the base. unam.mx The reaction is successful with a variety of functional groups present on either indole fragment, including hydrogen, alkyl, hydroxyl, trityl ether, and dimethylamino groups, with yields ranging from 84% to 100%. unam.mx
The reaction is typically performed by adding the potassium tert-butoxide solution to a slurry of the indole-3-acetamide and methyl indole-3-glyoxylate in THF at 0 °C. unam.mx The reaction proceeds through a series of color changes, and analysis has shown the formation of distinct intermediates. unam.mx This method provides a powerful tool for the synthesis of a diverse library of bisindolylmaleimides. unam.mx
| Reactant 1 | Reactant 2 | Base | Solvent | Yield |
| Indole-3-acetamide | Methyl indolyl-3-glyoxylate | KOBut | DMF | 36% |
| Indole-3-acetamide | Methyl indolyl-3-glyoxylate | NaH | DMF | 31% |
| Indole-3-acetamide | Methyl indolyl-3-glyoxylate | NaH | THF | 56% |
| Indole-3-acetamide | Methyl indolyl-3-glyoxylate | KOBut | THF | 100% |
Table data sourced from J. Org. Chem. 1998, 63, 17, 6053–6058. unam.mx
Reaction of N-methylindole-3-glyoxylamide with Methyl Aryl Acetates
A practical method for the synthesis of indolylaryl- and bisindolylmaleimides was developed by Roy and colleagues in 2006. mdpi.comacs.org This approach involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in THF. acs.orgacs.orgnih.gov The required N-methylindole-3-glyoxylamide can be readily prepared from N-methylindole by treatment with oxalyl chloride followed by aqueous ammonium (B1175870) hydroxide. mdpi.comacs.org
This condensation reaction has been shown to be successful for a range of methyl aryl and heteroaryl acetates. mdpi.comacs.org However, the method is reported to be unsuitable for indoles that are not protected on the nitrogen atom. mdpi.com The reaction is typically carried out by adding a solution of potassium tert-butoxide to a mixture of the N-methylindole-3-glyoxylamide and the appropriate methyl aryl acetate (B1210297) in THF at 0 °C, followed by warming to room temperature. acs.org
Strategies for Macrocyclic Bisindolylmaleimide Synthesismdpi.comrsc.org
The creation of macrocyclic structures incorporating the bisindolylmaleimide core has been a key strategy to enhance selectivity and potency, mimicking naturally occurring indolocarbazoles like staurosporine. rsc.orgpsu.edu These approaches can be broadly divided into intramolecular cyclization and one-step macrocycle formation methods. acs.orgnih.govacs.org
Intramolecular cyclization is a prevalent strategy for forming macrocyclic bisindolylmaleimides. acs.orgnih.govacs.org This method involves the synthesis of an acyclic precursor containing the bisindolylmaleimide core and a flexible tether, which is then induced to cyclize. rsc.orgpsu.edu
One successful approach involves the reaction of a bisindolylmaleimide with an α,ω-dihaloalkane under dilute conditions to form macrocycles with six- to ten-atom tethers in good yields. psu.edu Another powerful intramolecular method is ring-closing metathesis (RCM). psu.edu For example, the cyclization of a diallylated bisindolylmaleimide using a second-generation Grubbs' catalyst yielded a macrocycle with a seven-atom tether in 74% yield as a single geometric isomer. psu.edu However, the success of RCM is highly dependent on the tether length, as shorter tethers (e.g., diallyl) may fail to cyclize. psu.edu
Attempts to form smaller, more strained macrocycles with two-, three-, or four-atom tethers using a variety of intramolecular reactions, including palladium-catalyzed π-allyl substitution and McMurry reactions, were largely unsuccessful due to the strained nature of the target ring systems. psu.edu
Two distinct strategies affording a key macrocyclic intermediate have been reported, achieving yields of 73% and 32% through the intramolecular cyclization of different precursors. acs.orgnih.govacs.org The more successful of these involved the cyclization of an unsymmetrical bisindolylmaleimide precursor. acs.org A significant challenge in these intramolecular approaches can be the formation of dimers, which can be mitigated by using high-dilution conditions. acs.org
The mechanism of this one-pot reaction proceeds through the initial formation of a tricarbonyl imide, followed by an irreversible alkylation of an indole nitrogen to generate a 17-membered macrocycle. acs.orgnih.gov Subsequent cyclization to a hydroxymaleimide and dehydration affords the final macrocyclic bisindolylmaleimide. acs.orgnih.gov A key advantage of this approach is the elimination of dimerization issues encountered in intramolecular cyclization reactions, allowing the reaction to be performed at higher concentrations. acs.org
Functional Group Tolerance and Scope of Synthetic Methodsmdpi.commolaid.com
A highly efficient method for preparing both symmetrical and unsymmetrical bisindolylmaleimides involves the condensation of indole-3-acetamides with methyl indole-3-glyoxylates using potassium tert-butoxide (KOtBu) in THF. unam.mx This method demonstrates excellent functional group tolerance, proving successful in the presence of H, alkyl, OH, OTr (trityl ether), and NMe2 groups, with yields ranging from 84-100%. unam.mxnih.gov The reaction's rate-determining step, a dehydration, can be accelerated by using excess base, which is particularly advantageous when acid-sensitive functional groups are present. unam.mx
For macrocyclization via substitution of α,ω-dibromides, the method has been successfully applied to generate macrocycles with six- to ten-atom tethers. psu.edu Ring-closing metathesis has also been shown to be effective for specific tether lengths. psu.edu
The one-pot macrocyclization and maleimide formation strategy has been optimized to be performed at 0 °C and at a relatively high concentration (0.13 M), highlighting its robustness. acs.org The synthesis of clinically relevant bisindolylmaleimides like enzastaurin (B1662900) often involves the coupling of pre-functionalized indole precursors. nih.gov For instance, the synthesis of enzastaurin utilizes a Perkin-type condensation between a functionalized oxoacetate ester of one indole and an acetamide derivative of another. nih.gov Similarly, the synthesis of ruboxistaurin (B62344) starts from a bisindolylmaleimide generated via a Grignard method, which is then macrocyclized by reaction with a suitable alkylating agent. nih.gov
Table 1: Comparison of Synthetic Methodologies for Macrocyclic Bisindolylmaleimides
| Synthetic Strategy | Key Reaction | Tether/Linker | Reported Yield | Key Advantages | Limitations | Reference |
| Intramolecular Cyclization | Substitution of α,ω-dibromide | 6-10 atoms | Good | Straightforward approach | Limited to less strained systems | psu.edu |
| Intramolecular Cyclization | Ring-Closing Metathesis (RCM) | 7 atoms | 74% | High yield for specific tether lengths | Highly dependent on tether length | psu.edu |
| Intramolecular Cyclization | Cyclization of unsymmetrical bisindolylmaleimide | - | 73% | Good yield for specific precursors | Dimerization can be a side reaction | acs.orgnih.govacs.org |
| One-Step Macrocycle and Maleimide Formation | Reaction of sodium indolate with methyl indole-3-glyoxylate | 17-membered macrocycle | 15% (overall) | Convergent, avoids dimerization | Multi-step overall synthesis | acs.orgnih.govacs.org |
Structure Activity Relationship Sar Studies of Bisindolylmaleimides
Importance of the Maleimide (B117702) Functional Group for Activity
The maleimide functional group is a cornerstone of the bioactivity observed in the bisindolylmaleimide class of compounds. nih.govmdpi.comencyclopedia.pub This five-membered ring structure is considered key to their inhibitory actions, particularly against protein kinases. nih.govmdpi.com Studies comparing the kinase inhibition of Arcyriarubin A (BIM-IV) with its derivatives where the maleimide ring was altered—specifically to a succinimide (B58015) or a lactam—have underscored the critical nature of the intact maleimide ring for potent activity. nih.govmdpi.com For instance, the lactam derivative of Arcyriarubin A demonstrated significantly more potent activity against Protein Kinase C (PKC) than Protein Kinase A (PKA) at micromolar concentrations, highlighting the maleimide ring's contribution to kinase inhibition. nih.govmdpi.com
The majority of highly active BIM compounds maintain the integrity of the maleimide imide, which serves as a crucial hydrogen-bonding component in interactions with target proteins. nih.gov Substitution of the maleimide NH with a hydroxymethyl group was found to eliminate the interaction with the SH2 domain of STAT3, further emphasizing the group's importance. encyclopedia.pub
Influence of N-Alkylation on Indole (B1671886) Subunits and Maleimide Nitrogen
Alkylation at the nitrogen atoms of both the indole subunits and the central maleimide ring plays a pivotal role in modulating the biological activity and selectivity of bisindolylmaleimides. nih.govmdpi.com
Indole Subunits: Alkylation of one or both indole nitrogens is a well-established strategy for enhancing kinase inhibition and contributes significant characteristics to the molecule's activity. nih.govmdpi.comresearchgate.net The development of mono-, bis-, and di-alkylated BIMs has been a focal point of research due to its direct impact on biological and clinical relevance. mdpi.com For example, the investigation into N-alkylated indole subunits led to the identification of GF109203X (BIM-I) as a potent and selective inhibitor of specific PKC isoforms at nanomolar concentrations. nih.govmdpi.comencyclopedia.pub Further exploration in this area led to macrocyclic bisindolylmaleimides, such as Ruboxistaurin (B62344), which demonstrated improved activity against certain PKC isoforms. mdpi.com Notably, novel N-alkylated BIMs featuring alkyl nitrile substituents on the indole nitrogens have been identified as particularly active compounds that interact with STAT3 and other kinases. encyclopedia.pub
Maleimide Nitrogen: While the maleimide NH is often crucial for activity, strategic N-alkylation at this position can unlock new biological functions. nih.gov Although only one of the standard reference BIMs (BIM-V) is N-alkylated at this position, recent research has shown that such modifications can lead to potent non-kinase effects. nih.govencyclopedia.pub For instance, substitution at the maleimide nitrogen with an ethylamine (B1201723) group in the compound BMA-155 resulted in a potent anticancer agent operating through the NF-κB p65 pathway. nih.gov Furthermore, a series of aminoalkyl-substituted BIMs, with substitutions on both indole nitrogens and the maleimide nitrogen, were found to stabilize the G-quadruplexes of c-MYC and c-KIT, suggesting a role in regulating gene expression. mdpi.com
Structural Differences Exploiting New Bioactivity
The bisindolylmaleimide scaffold is highly amenable to chemical manipulation, allowing for the generation of novel derivatives with unique biological profiles. nih.govresearchgate.net These structural modifications have been critical in exploiting new bioactivities beyond the compound's well-known role as PKC inhibitors. nih.govresearchgate.net While BIMs are widely recognized for their activity against protein kinases, structural alterations have led to compounds with other reported activities, including the inhibition of calcium signaling and antimicrobial effects. nih.govresearchgate.net
For example, while many BIMs target PKC, some derivatives have shown efficacy against other signaling molecules and pathways. researchgate.net Newly synthesized bisindolylmaleimide alkaloid (BMA) analogues have been found to suppress tumor cell growth by directly binding to the SH2 domain of STAT3 and inhibiting its phosphorylation and activation. nih.gov Another area of emerging bioactivity is the inhibition of organic cation transporters. BIM-IX (Ro 31-8220), for instance, has been identified as an inhibitor of the organic cation transporter 1 (OCT1). nih.gov This finding has important implications for the activity of BIMs in drug-resistant cells and points to potential off-target effects. nih.gov The ability to functionalize and chemically manipulate the BIM structure provides a continuous opportunity to discover new chemical entities that can address new biological targets. nih.govresearchgate.net
Molecular Descriptors and Physico-Chemical Parameters for Inhibitory Activity (e.g., OCT1)
In silico analysis has become a valuable tool for understanding the structure-activity relationships of bisindolylmaleimides, particularly for non-kinase targets like the organic cation transporter 1 (OCT1). nih.gov Studies on the inhibition of OCT1 by a series of BIMs revealed that specific physico-chemical properties are associated with their inhibitory activity. nih.govnih.gov
To identify these properties, a wide range of molecular descriptors—including 0D-constitutional, 1D-structural, 2D-topological, and 3D-geometrical descriptors—were calculated and analyzed for their correlation with OCT1 inhibition. nih.gov This analysis found 209 molecular descriptors that were correlated with the inhibition of OCT1 activity. nih.gov Among these, 3D-WHIM (Weighted Holistic Invariant Molecular) descriptors related to the total size of the molecule were identified as key physico-chemical parameters for inhibitory activity. nih.govnih.gov
The table below shows a selection of molecular descriptor categories and their correlation with OCT1 inhibition by bisindolylmaleimides. nih.gov
| Descriptor Type | Number of Correlated Descriptors | Correlation Direction |
|---|---|---|
| 3D-WHIM | Not Specified | Positive/Negative |
| 0D-Constitutional | Not Specified | Positive/Negative |
| 1D-Structural | Not Specified | Positive/Negative |
| 2D-Topological | Not Specified | Positive/Negative |
| Total Correlated | 209 | 170 Positive, 37 Negative |
This quantitative structure-activity relationship (QSAR) approach helps in predicting the activity of new compounds and in designing novel molecules with enhanced inhibitory potential against specific targets like OCT1. frontiersin.org
Comparison with Structurally Related Compounds (e.g., Staurosporine, Indolocarbazoles)
Bisindolylmaleimides are biosynthetically and structurally related to the indolocarbazole class of compounds, which includes the well-known kinase inhibitor, Staurosporine. nih.govresearchgate.netmdpi.com BIMs are often considered the immediate synthetic precursors to indolocarbazoles. nih.govresearchgate.net
A key structural difference is that BIMs lack the central bond that connects the two indole rings, which is present in the rigid, planar structure of indolocarbazoles like Staurosporine. nih.govresearchgate.net This lack of a central bond makes the bisindolylmaleimide structure more flexible, as the indole rings can rotate freely. nih.govresearchgate.netresearchgate.net This increased flexibility is thought to make BIMs more "drug-like." nih.govresearchgate.net
This structural distinction has significant implications for their biological activity:
Flexibility vs. Rigidity : The free-rotating indole rings in BIMs can result in a partial loss of potency compared to the rigid indolocarbazoles, potentially due to less favorable affinity interactions. researchgate.net A more rigid conformation, as seen in some cyclic peptides, can lead to higher membrane permeability and metabolic stability. nih.gov
Selectivity : While the natural product Staurosporine is a potent but non-selective inhibitor of a broad spectrum of protein kinases, many bisindolylmaleimide analogs have been designed to be highly selective inhibitors of the PKC family. nih.gov For example, GF109203X (BIM-I) shows high selectivity for PKC over other kinases like EGFR and PDGFR. nih.gov In contrast, Staurosporine's sugar moiety enhances its target affinity by mimicking ribose in the ATP-binding pocket but also reduces its selectivity. researchgate.net
Divergent Bioactivity : While both classes of compounds are known for kinase inhibition, SAR studies have led to derivatives with distinct biological effects. For example, unlike Staurosporine, the BIM Arcyriarubin A (BIM-IV) was found to inhibit the sporulation and growth of certain Streptomyces species. nih.govmdpi.com Furthermore, while Staurosporine is a potent inducer of apoptosis, specific BIMs like Ro-31-8220 have been shown to induce apoptosis through mechanisms independent of their PKC inhibitory activity. nih.gov
The table below summarizes the key structural and activity differences.
| Feature | Bisindolylmaleimides (e.g., BIM I) | Indolocarbazoles (e.g., Staurosporine) |
|---|---|---|
| Core Structure | Two indole rings linked to a maleimide core | Fused, rigid carbazole (B46965) ring system |
| Conformational Flexibility | High (free rotation of indole rings) researchgate.net | Low (planar and rigid structure) |
| Kinase Selectivity | Can be highly selective for specific kinases (e.g., PKC) nih.gov | Broad-spectrum, non-selective kinase inhibitor nih.gov |
| "Drug-Like" Properties | Often considered more "drug-like" due to flexibility nih.govresearchgate.net | Rigidity and other features can limit drug-like properties |
Clinical Research and Biomarker Development
Clinical Examples of Bisindolylmaleimides (e.g., Ruboxistaurin (B62344), Enzastaurin)
Bisindolylmaleimides represent a significant class of protein kinase inhibitors, with several members advancing into clinical trials for various therapeutic indications. researchgate.netnih.gov Two prominent examples are Ruboxistaurin and Enzastaurin (B1662900), which have been extensively studied for their selective inhibition of Protein Kinase C (PKC) isoforms. researchgate.netnih.gov
Ruboxistaurin (LY333531) is a potent and selective inhibitor of PKC-β. nih.gov Its clinical development has primarily focused on the treatment of diabetic microvascular complications. semanticscholar.org Research has explored its efficacy in mitigating the effects of diabetic retinopathy and nephropathy. semanticscholar.orgnih.gov Clinical studies have indicated that by inhibiting PKC-β, Ruboxistaurin may help normalize endothelial dysfunction and reduce the progression of vision loss in patients with diabetes. semanticscholar.orgnih.govnih.gov
Enzastaurin (LY317615) is an acyclic bisindolylmaleimide that acts as a competitive inhibitor of the PKC-β isoenzyme. nih.gov Its clinical investigation has been concentrated in the field of oncology. It has been evaluated in trials for recurrent high-grade gliomas, such as glioblastoma, and for hematologic malignancies like diffuse large B-cell lymphoma (DLBCL). nih.govucsf.educlinicaltrials.gov Enzastaurin's mechanism in cancer is understood to involve the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of tumor-induced angiogenesis by targeting the PKC/PI3K/AKT signaling pathways. clinicaltrials.gov
Interactive Table: Overview of Selected Clinical Research on Ruboxistaurin and Enzastaurin
| Compound | Therapeutic Area | Investigated Indication | Key Molecular Target |
|---|---|---|---|
| Ruboxistaurin | Diabetology | Diabetic Retinopathy, Diabetic Nephropathy | PKC-β |
| Enzastaurin | Oncology | Glioblastoma, Diffuse Large B-Cell Lymphoma | PKC-β, PI3K/AKT pathway |
Drug Activity Biomarkers in Clinical Trials
The use of biomarkers is a critical component of modern clinical drug development, allowing for the assessment of drug activity, patient selection, and proof-of-concept. researcher.life In the clinical evaluation of bisindolylmaleimides, biomarkers have been employed to measure target engagement and to identify patient populations most likely to respond to therapy. researcher.life
A key aspect of clinical trials for targeted therapies is confirming that the drug is interacting with and inhibiting its intended molecular target in patients. For bisindolylmaleimides, this involves assessing the downstream effects of kinase inhibition.
Flow cytometry is a powerful technique used to measure the phosphorylation status of multiple intracellular proteins simultaneously within individual cells. nih.govbdbiosciences.com This method, often called "phospho-flow," provides a snapshot of the activity of cellular signaling networks and is highly valuable for assessing the pharmacodynamic effects of kinase inhibitors. nih.govresearchgate.net
The process involves fixing cells to preserve the transient phosphorylation state of proteins, followed by permeabilization of the cell membrane to allow entry of fluorescently labeled antibodies that specifically recognize phosphorylated epitopes. nih.govbdbiosciences.com By analyzing these cells on a flow cytometer, researchers can quantify the level of phosphorylation of key signaling proteins, such as those in the RAF/MEK/ERK and PI3K/AKT/mTOR pathways. healthtech.comlabcorp.com This allows for a direct assessment of whether a drug like a bisindolylmaleimide is effectively inhibiting its target kinase cascade within cancer cells or immune cells from a patient. healthtech.com The technique can be multiplexed with antibodies against cell surface markers to analyze signaling in specific, phenotypically-defined cell subsets within a heterogeneous population. bdbiosciences.comlabcorp.com
PKC-β Inhibition in Vascular Complications (e.g., Diabetes)
Chronic hyperglycemia in diabetes is a primary initiator of microvascular complications. nih.gov One of the key biochemical mechanisms implicated is the activation of the diacylglycerol (DAG)-PKC pathway. nih.gov Elevated glucose levels lead to increased DAG, which in turn activates several PKC isoforms, particularly PKC-β, in vascular tissues such as the retina, renal glomeruli, and heart. nih.govresearchgate.net
The persistent activation of PKC-β contributes to the pathophysiology of diabetic vascular disease by causing:
Increased vascular permeability: A hallmark of diabetic retinopathy. frontiersin.org
Changes in blood flow. nih.gov
Abnormal angiogenesis: The formation of new, leaky blood vessels. nih.gov
Extracellular matrix expansion and basement membrane thickening. nih.gov
Altered expression of growth factors like vascular endothelial growth factor (VEGF). semanticscholar.org
Given the central role of PKC-β in these processes, its selective inhibition has been a major therapeutic strategy. Clinical studies with the PKC-β inhibitor Ruboxistaurin have shown that this approach can ameliorate diabetes-induced vascular abnormalities. semanticscholar.org Research indicates that inhibiting PKC-β can normalize renal glomerular filtration rates, improve endothelial function, and prevent the loss of visual acuity in diabetic patients, demonstrating the pathway's clinical relevance. nih.gov
Current and Future Clinical Roles
The clinical journey of bisindolylmaleimides highlights their therapeutic potential and the evolution of targeted drug development. While some, like Ruboxistaurin, have provided valuable clinical data on the role of PKC-β in diabetic complications, others like Enzastaurin continue to be actively developed in oncology. nih.gov
Current Role: The primary clinical application of bisindolylmaleimides is in investigational settings. Enzastaurin has received Fast Track designation from the FDA for treating newly diagnosed glioblastoma with the DGM1 biomarker and Orphan Drug status for certain indications, underscoring its potential. nih.gov The current strategy for Enzastaurin focuses on biomarker-driven clinical trials to treat specific, genetically-defined patient populations in diseases like glioblastoma and DLBCL. ucsf.educlinicaltrials.gov
Future Role: The future of bisindolylmaleimides is likely to be shaped by several factors. The success of biomarker-guided trials for Enzastaurin could establish a new standard of care for specific cancer patient subsets. Beyond PKC, research has shown that bisindolylmaleimide structures can be modified to inhibit other targets, including other protein kinases and non-kinase proteins. researchgate.netnih.gov This structural flexibility offers significant opportunities for drug repurposing and the development of new derivatives with unique biological profiles to address different diseases. researchgate.netnih.gov The extensive clinical trial history of compounds like Enzastaurin provides a known profile that can accelerate the development of next-generation bisindolylmaleimides. nih.gov
Q & A
How to formulate a focused research question on Bisindolylmaleimide I’s biochemical mechanisms?
- Methodological Answer: Begin by narrowing variables (e.g., specific kinase targets, concentration ranges, or cellular pathways). Use literature reviews to identify gaps, such as understudied isoforms of protein kinase C (PKC) or unresolved structure-activity relationships (SAR). Ensure the question allows hypothesis testing (e.g., "How does this compound inhibit PKCβ isoforms compared to PKCα in vitro?"). Refine iteratively based on preliminary data or conflicting findings .
Q. What are key considerations in experimental design for studying this compound’s kinase inhibition?
- Methodological Answer: Include controls for non-specific binding (e.g., inactive analogs or solvent-only groups). Use factorial design to test multiple variables (e.g., pH, temperature, co-factor availability) . Document synthesis protocols thoroughly, including purity validation (HPLC, NMR) and storage conditions to ensure reproducibility . For in vitro assays, specify enzyme sources (recombinant vs. native) and kinetic parameters (Km, Vmax).
Q. How to ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer: Provide step-by-step synthetic routes in the main text for ≤5 novel derivatives; include others in supplementary materials . Validate purity using dual methods (e.g., melting point and chromatographic retention time). For known analogs, cite prior characterization data . Use standardized reaction conditions (e.g., inert atmosphere for air-sensitive steps) and report yields as averages of ≥3 trials.
Advanced Research Questions
Q. How to address contradictions between in vitro and in vivo efficacy data of this compound?
- Methodological Answer: Systematically compare experimental conditions:
- Bioavailability: Assess solubility, membrane permeability, and metabolic stability (e.g., liver microsome assays) .
- Model Systems: Evaluate species-specific PKC isoform expression or tissue distribution differences .
- Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) to mitigate variability .
Publish negative results and confounding factors (e.g., off-target effects) in supplementary materials .
Q. Methodological strategies for integrating SAR data with computational modeling of this compound?
- Methodological Answer: Combine primary biochemical data (IC50 values) with molecular docking simulations (e.g., AutoDock Vina). Validate models using:
Q. Best practices for contextualizing this compound findings within existing PKC inhibitor literature?
- Methodological Answer: Conduct a critical literature review to highlight:
- Mechanistic Divergence: Compare inhibition kinetics (e.g., competitive vs. allosteric) with staurosporine analogs .
- Therapeutic Relevance: Discuss selectivity profiles in disease models (e.g., cancer vs. inflammatory pathways) .
Use tables to synthesize key findings (see Table 1) and propose follow-up studies (e.g., isoform-specific knockout models) .
Table 1: Comparative Analysis of this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
